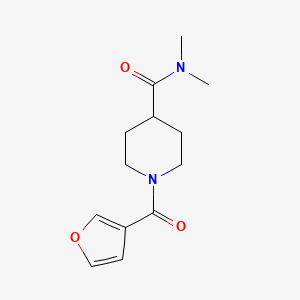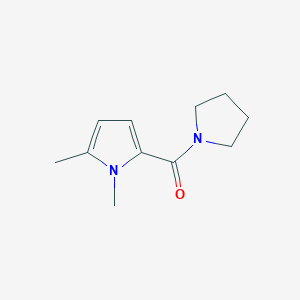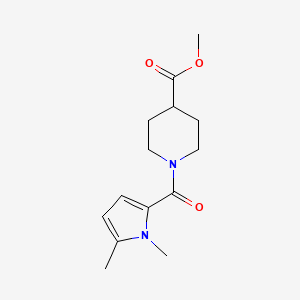
1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a heterocyclic compound that contains a furan ring and a piperidine ring in its structure.
作用機序
The exact mechanism of action of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body. For example, it has been found to inhibit histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. In addition, it has been shown to bind to the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects
Compound 1 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 is its broad range of biological activities. It has been shown to be effective against a variety of cancer cell lines, as well as viruses and fungi. In addition, it has shown promising results in animal models of neurodegenerative disorders. However, one of the limitations of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1. One area of interest is the development of more efficient synthesis methods that can yield higher purity and yield. Another area of research is the optimization of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1's pharmacokinetic properties, such as its solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 and its potential applications in drug development. Finally, there is a need for more in vivo studies to determine the safety and efficacy of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 in animal models and humans.
合成法
The synthesis of 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 involves the reaction of furan-3-carboxylic acid with N,N-dimethylpiperidine-4-carboxylic acid chloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields 1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide 1 as a white solid with a purity of over 95%.
科学的研究の応用
Compound 1 has been extensively studied for its potential applications in drug development. It has been found to exhibit anticancer, antiviral, and antifungal activities. In addition, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Compound 1 has also been studied for its potential use as a painkiller and anti-inflammatory agent.
特性
IUPAC Name |
1-(furan-3-carbonyl)-N,N-dimethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14(2)12(16)10-3-6-15(7-4-10)13(17)11-5-8-18-9-11/h5,8-10H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAWIYRLELPTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)







![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)

![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)
